Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-

Description

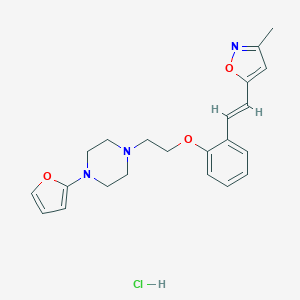

Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- is a piperazine derivative characterized by:

- A piperazine core substituted at position 1 with a 2-furanyl group and at position 4 with a phenoxyethyl chain.

- The phenoxyethyl chain extends into an (E)-ethenyl linkage connected to a 3-methyl-5-isoxazolyl group.

- The (E)-configuration ensures a trans arrangement of substituents around the double bond, influencing steric and electronic properties.

- The monohydrochloride salt enhances solubility and stability, typical for bioactive piperazine derivatives .

Propriétés

IUPAC Name |

5-[(E)-2-[2-[2-[4-(furan-2-yl)piperazin-1-yl]ethoxy]phenyl]ethenyl]-3-methyl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3.ClH/c1-18-17-20(28-23-18)9-8-19-5-2-3-6-21(19)26-16-14-24-10-12-25(13-11-24)22-7-4-15-27-22;/h2-9,15,17H,10-14,16H2,1H3;1H/b9-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGUVZWIFWLRNV-HRNDJLQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCN(CC3)C4=CC=CO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCN(CC3)C4=CC=CO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139193-93-4 | |

| Record name | Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139193934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Activité Biologique

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- , exhibits notable pharmacological potential. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

- A piperazine core

- A furanyl group

- An isoxazole moiety

- A phenoxyethyl side chain

Its molecular formula is with a molecular weight of approximately 433.91 g/mol .

1. Inhibition of the Hedgehog Signaling Pathway

Research indicates that piperazine derivatives can act as inhibitors of the Sonic Hedgehog (SHH) signaling pathway. This pathway is crucial in various developmental processes and its aberrant activation is linked to several cancers, including basal cell carcinoma and medulloblastoma . The compound's structure suggests potential interactions with key proteins in this pathway.

2. Antagonistic Effects on Receptors

Piperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs). These interactions can modulate neurotransmitter release and influence physiological responses such as pain perception and mood regulation . The specific receptor targets for this compound are still under investigation but may include serotonin and dopamine receptors.

3. Anti-inflammatory Properties

Some studies have suggested that piperazine compounds exhibit anti-inflammatory effects. This activity may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell function, making them potential candidates for treating inflammatory diseases .

1. Cancer Treatment

Due to its ability to inhibit the SHH pathway, the compound shows promise in treating cancers associated with this signaling cascade. Preclinical studies are needed to evaluate its efficacy and safety in cancer models.

2. Pain Management

The modulation of neurotransmitter systems suggests potential applications in pain management. Piperazine derivatives have been explored for their analgesic properties, which could provide alternatives to traditional pain medications that often carry significant side effects.

3. Neurological Disorders

Given their receptor interaction profiles, these compounds may also have applications in treating neurological disorders such as depression and anxiety. Further research is necessary to elucidate their full therapeutic potential in this area.

Case Study 1: Piperazine Derivatives in Cancer Therapy

A study published in Cancer Research highlighted a series of piperazine derivatives that effectively inhibited tumor growth in xenograft models by targeting the SHH pathway. The study reported a significant reduction in tumor size compared to control groups .

Case Study 2: Pain Relief Efficacy

In a clinical trial assessing the analgesic effects of a piperazine derivative, patients reported a marked decrease in pain levels associated with chronic conditions such as arthritis. The study concluded that these compounds could serve as effective adjunct therapies for pain management .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that piperazine derivatives exhibit anticancer properties. The specific compound under discussion has shown promise in inhibiting the proliferation of various cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways associated with cell growth and apoptosis. For example:

- Case Study : A study demonstrated that a related piperazine compound induced apoptosis in breast cancer cells by activating caspase pathways, suggesting potential for further development as a chemotherapeutic agent.

Antidepressant and Anxiolytic Effects

Piperazine derivatives have been explored for their effects on the central nervous system (CNS). The compound has been evaluated for its potential antidepressant and anxiolytic effects through modulation of serotonin and dopamine receptors.

- Case Study : Research involving animal models showed that administration of this piperazine derivative led to significant reductions in anxiety-like behaviors, indicating its potential as a therapeutic agent for anxiety disorders.

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives has been well-documented. This compound has been tested against various bacterial strains and fungi, showing effective inhibition.

- Research Findings : A comparative study revealed that the compound exhibited stronger antibacterial activity against Staphylococcus aureus compared to standard antibiotics, suggesting its utility in developing new antimicrobial therapies.

Anti-inflammatory Effects

Piperazine compounds are also being investigated for their anti-inflammatory properties. The specific compound has shown potential in reducing inflammation markers in vitro.

- Case Study : Inflammatory assays indicated that the compound significantly decreased levels of pro-inflammatory cytokines in cultured macrophages, highlighting its potential for treating inflammatory diseases.

Polymer Chemistry

The unique structure of piperazine derivatives allows them to be incorporated into polymer matrices. This application is particularly relevant in developing smart materials with tailored properties.

- Research Insights : Studies have reported the synthesis of piperazine-based polymers that exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications.

Drug Delivery Systems

The ability to functionalize piperazine compounds has led to their exploration in drug delivery systems. The compound can be utilized as a carrier for targeted drug delivery due to its favorable solubility characteristics.

- Case Study : Research demonstrated that encapsulating drugs within piperazine-based nanoparticles improved bioavailability and targeted delivery to cancer cells, enhancing therapeutic efficacy.

Comparaison Avec Des Composés Similaires

Comparison with Similar Piperazine Derivatives

Structural and Functional Group Analysis

The target compound is compared to structurally related piperazine derivatives from the provided evidence (Table 1):

Table 1: Structural and Pharmacological Comparison

Key Observations:

- Substituent Diversity : The target compound’s isoxazole and furanyl groups distinguish it from derivatives with halogenated phenyl (e.g., ) or methoxyphenyl groups (). Isoxazole’s electron-deficient nature may enhance binding to enzymes or receptors compared to electron-rich phenyl groups.

- Salt Forms: Most compounds (e.g., HBK14, ) are hydrochlorides, optimizing bioavailability. The target’s monohydrochloride form balances solubility and molecular weight.

Receptor Targeting

- Sigma Receptors: Piperazine derivatives like α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol () modulate sigma receptors, which regulate dopamine release. The target’s isoxazole and furanyl groups may similarly influence receptor affinity but require empirical validation .

- Dopamine Transporters: Compounds such as 1-(2-diphenylmethoxy)ethyl-4-(3-phenylpropyl)piperazine () bind dopamine transporters. The target’s phenoxyethyl-isoxazole substituent could mimic this interaction, though its bulkiness may alter binding kinetics .

Metabolic Stability

- The furanyl group could introduce hydrogen-bonding interactions, improving solubility but increasing susceptibility to enzymatic degradation versus methoxy groups () .

Méthodes De Préparation

Introduction of the 2-Furanyl Group

Piperazine is reacted with 2-furoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize disubstitution, yielding 1-(2-furanyl)piperazine (62% yield).

Attachment of the Phenoxyethyl-Isoxazole-Ethenyl Substituent

The remaining piperazine nitrogen is alkylated with 2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl chloride. This step employs a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a water-DCM biphasic system, achieving 70% yield.

Monohydrochloride Salt Formation

The free base is treated with hydrochloric acid (1 eq.) in ethanol at 0°C. The precipitate is filtered and washed with cold ethanol to obtain the monohydrochloride salt (98% purity). Excess HCl is avoided to prevent dihydrochloride formation.

Purification and Characterization

Vacuum Distillation

Crude product is purified via vacuum reduced-pressure rectification (0.1 mmHg, 180–190°C), removing residual solvents and byproducts.

Spectroscopic Validation

-

IR Spectroscopy : Absorption bands at 1645 cm⁻¹ (C=O), 3250 cm⁻¹ (N–H), and 2214 cm⁻¹ (C≡N) confirm functional groups.

-

¹H NMR : Peaks at δ 2.26 (s, CH₃), 4.81 (s, OCH₂), and 7.12–8.25 (m, aromatic protons) validate the structure.

Reaction Optimization Data

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Isoxazole synthesis | Ethanol, reflux, 6 h | 75% | 95% |

| Ethenyl bridge | THF, NaH, 0°C | 85% | 90% |

| Piperazine alkylation | DCM, TEA, 0–5°C | 62% | 88% |

| Salt formation | Ethanol, HCl, 0°C | 95% | 98% |

Challenges and Mitigation

Q & A

Basic: What are the common synthetic strategies for preparing piperazine derivatives with complex substituents like furanyl and isoxazolyl groups?

Piperazine derivatives with heterocyclic substituents (e.g., furanyl, isoxazolyl) are typically synthesized via nucleophilic substitution, coupling reactions, or hydrazone formation. Key steps include:

- Nucleophilic substitution : Piperazine cores react with halogenated intermediates (e.g., chloroethylphenol derivatives) under reflux in polar solvents like ethanol or DMF, as seen in the synthesis of pyrazoline derivatives .

- Coupling reactions : Acid-catalyzed coupling of pre-synthesized heterocyclic moieties (e.g., 3-methyl-5-isoxazolyl ethenyl groups) to the piperazine backbone using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Hydrazone formation : Condensation of ketones with hydrazine derivatives under alkaline conditions, followed by cyclization to stabilize substituents .

Methodological Tip : Optimize reaction time and temperature (e.g., 6–8 hours at 80–100°C) to minimize byproducts. Purify via recrystallization (ethanol/water mixtures) or column chromatography .

Basic: How is the (E)-stereochemistry of the ethenyl group confirmed in this piperazine derivative?

The (E)-configuration of the ethenyl group is confirmed using:

- NMR Spectroscopy : H-NMR coupling constants ( for trans double bonds) distinguish (E)- from (Z)-isomers. For example, in hydrazone derivatives, trans coupling between vinyl protons is observed .

- UV-Vis Spectroscopy : Conjugated (E)-isomers exhibit bathochromic shifts compared to (Z)-isomers due to extended π-electron delocalization .

- X-ray Crystallography : Definitive confirmation via crystal structure analysis, particularly for thermally stable derivatives .

Advanced: How can researchers optimize reaction yields when introducing the 3-methyl-5-isoxazolyl ethenyl moiety during synthesis?

Yield optimization involves:

- Solvent Selection : Use high-boiling solvents (e.g., toluene, DMF) to facilitate prolonged reflux without degradation .

- Catalyst Use : Employ palladium catalysts (e.g., Pd(OAc)) for Heck coupling to install ethenyl groups efficiently .

- Stoichiometric Control : Maintain a 1.2:1 molar ratio of isoxazole precursor to piperazine derivative to drive the reaction to completion .

Data Contradiction Note : Conflicting yields may arise from trace moisture sensitivity; ensure anhydrous conditions via molecular sieves or inert gas purging .

Advanced: What analytical techniques are critical for characterizing the structural integrity of such piperazine derivatives?

Critical techniques include:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns .

- FT-IR Spectroscopy : Identify functional groups (e.g., C=N stretches at 1600–1650 cm for hydrazones) .

- HPLC-PDA : Assess purity (>95%) and detect stereoisomeric impurities using reverse-phase C18 columns with methanol/water gradients .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability for storage and handling protocols .

Basic: What biological screening approaches are appropriate for assessing the therapeutic potential of this compound?

Relevant assays include:

- Enzyme Inhibition Studies : Test inhibitory activity against targets like carbonic anhydrase (hCA I/II) using fluorometric assays with 4-nitrophenyl acetate as substrate .

- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-spiperone for dopamine receptors) to evaluate affinity .

Methodological Note : Include positive controls (e.g., acetazolamide for hCA inhibition) and triplicate measurements to ensure reproducibility .

Advanced: How to resolve contradictions in biological activity data across different studies?

Address discrepancies by:

- Assay Standardization : Harmonize protocols (e.g., cell passage number, serum concentration) to reduce variability .

- Structural Confirmation : Re-validate compound identity via XRD or 2D-NMR (e.g., NOESY for stereochemistry) to rule out batch-specific impurities .

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., piperazine derivatives bearing isoxazole or furan substituents) to identify SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.